molecular formula C10H13NS B1276604 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine CAS No. 869472-59-3

4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine

Cat. No. B1276604
CAS RN: 869472-59-3
M. Wt: 179.28 g/mol
InChI Key: YLISNFNPLLPBMW-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine” is a chemical compound with the molecular formula C10H13NS and a molecular weight of 179.29 . It is used for proteomics research applications .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridines has been reported in several studies . These compounds have been synthesized and evaluated for their inhibitory potency in various applications. For example, they have been used as inhibitors of Phenylethanolamine N-Methyltransferase . They have also shown antibacterial activity comparable to those of Gatifloxacin, Ciprofloxacin, and Sparfloxacin .


Molecular Structure Analysis

The molecular structure of “4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine” consists of a cyclopropyl group attached to a tetrahydro-thieno[3,2-c]pyridine core . The tetrahydro-thieno[3,2-c]pyridine core is a bicyclic structure containing a thiophene ring fused with a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine” include a molecular formula of C10H13NS and a molecular weight of 179.29 .

Scientific Research Applications

Proteomics Research

4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine: is utilized in proteomics research, where it serves as a chemical probe to study protein interactions and functions . Its unique structure allows for selective binding to target proteins, aiding in the identification of protein functions within cellular processes.

Anticancer Activity

This compound has shown potential in anticancer research, particularly in the synthesis of novel derivatives with cytotoxic properties against human lung carcinoma . By modifying the nitrogen atom of the tetrahydrothieno pyridine ring with benzylic and amide substitutions, researchers have developed compounds that exhibit significant in vitro cytotoxic potential.

Future Directions

As for future directions, “4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine” and its related compounds could be further explored for their potential applications in various fields such as proteomics research , as inhibitors of Phenylethanolamine N-Methyltransferase , and for their antibacterial activities .

Mechanism of Action

Target of Action

The primary targets of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine are currently under investigation. It is used in proteomics research applications

Result of Action

The molecular and cellular effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine’s action are currently under study. As a compound used in proteomics research, it may have diverse effects on cellular function .

properties

IUPAC Name

4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-7(1)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLISNFNPLLPBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

CAS RN

869472-59-3
Record name 4-cyclopropyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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